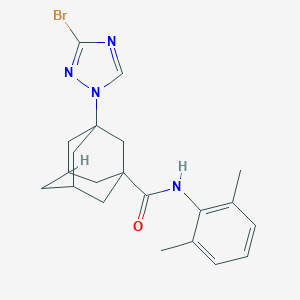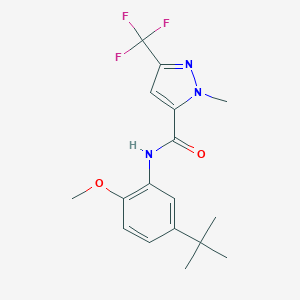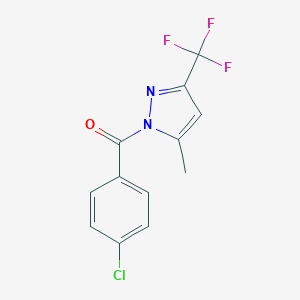
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as CCMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CCMI belongs to the class of pyrazole derivatives and has been found to exhibit promising pharmacological properties. In
作用機序
The exact mechanism of action of 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been proposed that 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide exerts its pharmacological effects by modulating various signaling pathways. For example, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has also been reported to activate the AMPK signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to have several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor growth. 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been reported to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a stable and easily synthesizable compound with high purity and yield. It has also been reported to exhibit low toxicity in vitro and in vivo. However, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has some limitations for lab experiments. For example, its solubility in water is limited, which may affect its bioavailability. Furthermore, its pharmacokinetic properties have not been fully characterized, which may limit its potential clinical applications.
将来の方向性
There are several future directions for the research on 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide. One potential direction is to investigate its potential applications in the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its pharmacokinetic properties and optimize its formulation for clinical use. Furthermore, the development of novel derivatives of 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide with improved pharmacological properties may also be a promising direction for future research.
Conclusion
In conclusion, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a promising compound with potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide may lead to the development of novel therapeutic agents for the treatment of various diseases.
合成法
The synthesis of 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 5-chloro-1-methylpyrazole-3-carboxamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. This method has been reported to yield 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide with high purity and yield.
科学的研究の応用
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Furthermore, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been reported to have analgesic effects by modulating the activity of neurotransmitters involved in pain perception.
特性
製品名 |
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C11H9Cl2N3O |
分子量 |
270.11 g/mol |
IUPAC名 |
5-chloro-N-(3-chlorophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-10(13)6-9(15-16)11(17)14-8-4-2-3-7(12)5-8/h2-6H,1H3,(H,14,17) |
InChIキー |
ZAROTHWPXXZLQT-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
正規SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)
![Methyl 4-methyl-3-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B213929.png)
![1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
![3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B213932.png)
methanone](/img/structure/B213934.png)
![2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213936.png)




![4-nitro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B213944.png)
![{4-[(2-methoxyphenoxy)methyl]phenyl}(1H-pyrazol-1-yl)methanone](/img/structure/B213945.png)
![methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B213949.png)
